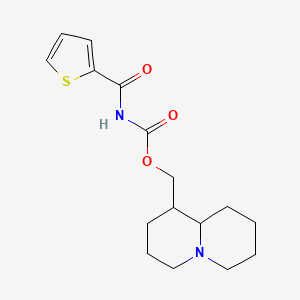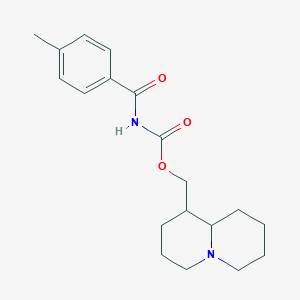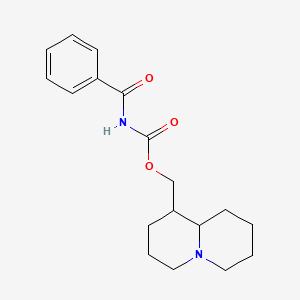![molecular formula C14H17NO2 B4302762 1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B4302762.png)
1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
概要
説明
1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one, commonly known as TTX-7, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. TTX-7 has a unique chemical structure that makes it a promising candidate for various research studies. In
作用機序
TTX-7 works by binding to the voltage-gated sodium channels and blocking the influx of sodium ions into the neuron. This prevents the generation of action potentials and inhibits the transmission of nerve impulses. TTX-7 has a high affinity for the sodium channels, making it a potent inhibitor of their activity.
生化学的および生理学的効果
TTX-7 has been found to have a variety of biochemical and physiological effects. In addition to its role in inhibiting sodium channels, TTX-7 has been shown to modulate the activity of other ion channels, including calcium and potassium channels. TTX-7 has also been found to have antioxidant properties and can protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One of the main advantages of using TTX-7 in lab experiments is its potency as a sodium channel inhibitor. This makes it a valuable tool for studying the role of sodium channels in various physiological processes. However, TTX-7 is also highly toxic and must be used with caution. Its potency also means that it can have off-target effects, which can complicate experimental results.
将来の方向性
There are several future directions for research on TTX-7. One area of interest is in the development of more selective sodium channel inhibitors that can target specific subtypes of sodium channels. Another direction is in the study of the role of TTX-7 in neurological disorders such as epilepsy and multiple sclerosis. Additionally, there is potential for the development of TTX-7 as a therapeutic agent for the treatment of oxidative stress-related diseases.
科学的研究の応用
TTX-7 has been found to have potential applications in various scientific research studies. One of the most notable applications is in the field of neuroscience, where TTX-7 has been used to study the role of ion channels in the nervous system. TTX-7 is a potent inhibitor of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By inhibiting these channels, TTX-7 can be used to study the effects of sodium channel dysfunction in neurological disorders such as epilepsy and multiple sclerosis.
特性
IUPAC Name |
1,3a,9b-trimethyl-4,5-dihydrobenzo[e][1,3]benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-13-9-8-10-6-4-5-7-11(10)14(13,2)15(3)12(16)17-13/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWXPWFRVKRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=CC=CC=C3C1(N(C(=O)O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3a,9b-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4302679.png)
![1-benzyl-3'-methyl-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4302695.png)


![7-(2,3-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4302735.png)
![1-phenyl-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302742.png)
![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4302747.png)
![2,2'-[ethane-1,2-diylbis(1H-tetrazole-1,5-diylthio)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide}](/img/structure/B4302749.png)
![isopropyl 4-chloro-3-({[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B4302750.png)
![N-(4-ethoxyphenyl)-2-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B4302757.png)
![3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4302770.png)
![3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302775.png)

![3-(4-tert-butylphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B4302785.png)